Specific Scientific Field: This application is in the field of Pharmacology, specifically in the development of anti-inflammatory agents.
Summary of the Application: “Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate” is a naturally occurring caffeic ester isolated from the whole plants of Incarvillea mairei var. granditlora. It has been identified as an anti-inflammatory agent .
Methods of Application or Experimental Procedures: The compound was identified as a potential target of 5-Lipoxygenase (5-LOX), a key enzyme in the arachidonic acid (AA) cascade, by a pull-down assay. It was then extensively validated by biosensor-based affinity detection, enzyme-based activity assays, cell-based AA metabolite analysis, and computer-aided AA network simulation .
Results or Outcomes: In vivo studies of AA-induced ear edema, ovalbumin (OVA)-induced lung inflammation, and collagen-induced arthritis demonstrated the anti-inflammatory potency of the compound .
Specific Scientific Field: This application is in the field of Organic Chemistry, specifically in the area of reduction reactions.
Summary of the Application: “Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate” can be used in the reduction of ketones to secondary alcohols .
Methods of Application or Experimental Procedures: The compound is reacted with sodium borohydride, a common reducing agent in organic chemistry. This reaction reduces the ketone group on the cyclohexane ring to a secondary alcohol .
Results or Outcomes: The outcome of this reaction is the formation of a secondary alcohol from the ketone group .
Specific Scientific Field: This application is in the field of Organic Chemistry, specifically in the synthesis of quinolones.
Summary of the Application: “Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate” can be used in the synthesis of 4-Hydroxy-2(1H)-quinolones .
Methods of Application or Experimental Procedures: The compound can be reacted with anilines using malonic acid equivalents. This reaction leads to the formation of 4-Hydroxy-2(1H)-quinolones .
Results or Outcomes: The outcome of this reaction is the formation of 4-Hydroxy-2(1H)-quinolones .
Specific Scientific Field: This application is in the field of Organic Chemistry, specifically in the area of natural product synthesis.
Summary of the Application: “Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate” is used in the synthesis of natural products isolated from various organisms .
Methods of Application or Experimental Procedures: The compound is subjected to yeast reduction, which results in hydroxy esters. These esters are then used in the synthesis of natural products .
Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate is an organic compound with the molecular formula C9H14O3. This compound features a cyclohexyl ring that incorporates both a hydroxy group and an oxo group, contributing to its intriguing chemical properties and potential applications in various fields such as organic chemistry and pharmacology. Its unique structure allows it to participate in multiple
Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate has been studied for its potential anti-inflammatory properties. It was isolated from the plant Incarvillea mairei var. granditlora and has shown promise as an inhibitor of the enzyme 5-Lipoxygenase, which plays a critical role in the arachidonic acid pathway associated with inflammation. Experimental studies have demonstrated its effectiveness in reducing inflammation in various models, including ear edema and lung inflammation induced by ovalbumin.
The synthesis of Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate can be achieved through several methods:
Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate has diverse applications:
Research on Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate has focused on its interactions with biological targets, particularly enzymes involved in inflammatory pathways. Studies utilizing biosensor-based affinity detection and enzyme activity assays have validated its role as an inhibitor of 5-Lipoxygenase, showcasing its potential therapeutic applications.
Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate shares structural similarities with several other compounds, but its unique combination of functional groups sets it apart. Here are some similar compounds for comparison:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-(4-oxocyclohexyl)acetate | Cyclohexyl ring with oxo group | Lacks hydroxy group; different reactivity profile. |
| Ethyl 2-(1-hydroxy-4-oxocyclohexyl)acetate | Similar structure but with ethyl group | Variation in alkyl chain affects solubility. |
| Methyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate | Contains a conjugated diene | Different reactivity due to conjugation; potential for different biological activity. |
The distinct presence of both hydroxy and oxo groups in Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate enhances its reactivity and potential biological interactions compared to these similar compounds, making it a unique subject for further research and application development .